molecular formula C8H2Cl2F2N2 B1455037 1,4-Dichloro-6,7-difluorophthalazine CAS No. 945599-38-2

1,4-Dichloro-6,7-difluorophthalazine

Cat. No. B1455037
CAS RN: 945599-38-2
M. Wt: 235.01 g/mol
InChI Key: HNYKVDQDTDQPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dichloro-6,7-difluorophthalazine (DDFP) is an organic compound with a heterocyclic structure that contains two chlorine atoms and two fluorine atoms on the 1,4-positions. It is categorized as an intermediate .


Molecular Structure Analysis

The molecular formula of this compound is C8H2Cl2F2N2 . It has a molecular weight of 235.01 g/mol. The InChI key is HNYKVDQDTDQPFA-UHFFFAOYSA-N .

Scientific Research Applications

1,4-Dichloro-6,7-difluorophthalazine has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of pharmaceuticals, as a catalyst for polymerization reactions, and as a photochemical sensitizer. It has also been used in the study of biochemical and physiological processes. For example, it has been used to study the role of reactive oxygen species in the regulation of cell death and the role of the endocannabinoid system in pain modulation.

Mechanism of Action

1,4-Dichloro-6,7-difluorophthalazine has been shown to interact with a variety of cellular targets. For example, it has been shown to interact with the endocannabinoid system, leading to the activation of the G protein-coupled receptor GPR55. This activation has been shown to lead to the inhibition of adenylate cyclase, leading to a decrease in intracellular cAMP levels. This decrease in cAMP levels has been shown to lead to a decrease in the activity of cyclic nucleotide-dependent protein kinases, resulting in the inhibition of various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the endocannabinoid system, leading to the inhibition of adenylate cyclase and the subsequent decrease in intracellular cAMP levels. This decrease in cAMP levels has been shown to lead to the inhibition of various cellular processes, including cell death and pain modulation. In addition, this compound has been shown to interact with other cellular targets, leading to the inhibition of various biochemical pathways.

Advantages and Limitations for Lab Experiments

1,4-Dichloro-6,7-difluorophthalazine has a number of advantages for use in lab experiments. It is a relatively stable compound, with a melting point of 128-130°C, and is soluble in a variety of solvents. It has also been used in a variety of scientific research applications, making it a versatile reagent. However, there are also some limitations to its use in lab experiments. For example, it is a relatively expensive compound, and its synthesis requires the use of hazardous chemicals.

Future Directions

There are a number of potential future directions for 1,4-Dichloro-6,7-difluorophthalazine. For example, it could be used to study the role of reactive oxygen species in the regulation of cell death and the role of the endocannabinoid system in pain modulation. In addition, it could be used to study the mechanism of action of other compounds and to develop potential therapeutic agents. It could also be used in combination with other compounds to develop new and improved polymerization catalysts. Finally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.

Safety and Hazards

1,4-Dichloro-6,7-difluorophthalazine is not classified as a hazardous compound . It is intended for research and development use only and is not for medicinal, household, or other uses .

properties

IUPAC Name

1,4-dichloro-6,7-difluorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F2N2/c9-7-3-1-5(11)6(12)2-4(3)8(10)14-13-7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYKVDQDTDQPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743554
Record name 1,4-Dichloro-6,7-difluorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

945599-38-2
Record name 1,4-Dichloro-6,7-difluorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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